1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13398921
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone -](/images/structure/VC13398921.png)
Specification
Molecular Formula | C9H18N2O2 |
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Molecular Weight | 186.25 g/mol |
IUPAC Name | 1-[4-(2-hydroxyethylamino)piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C9H18N2O2/c1-8(13)11-5-2-9(3-6-11)10-4-7-12/h9-10,12H,2-7H2,1H3 |
Standard InChI Key | PFARXOWELYEIOV-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC(CC1)NCCO |
Canonical SMILES | CC(=O)N1CCC(CC1)NCCO |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone (IUPAC name: 1-[4-(2-hydroxyethylamino)piperidin-1-yl]ethan-1-one) belongs to the class of piperidine alkaloids. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol. The structure comprises a six-membered piperidine ring substituted at the 1-position with an acetyl group (ethanone) and at the 4-position with a 2-hydroxyethylamino moiety (-NH-CH₂CH₂OH). This arrangement confers both hydrophilic (hydroxyl group) and lipophilic (piperidine ring) properties, influencing its solubility and bioavailability.
Three-Dimensional Conformation
X-ray crystallography and NMR studies of analogous piperidine derivatives reveal that the piperidine ring typically adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain. The 2-hydroxyethylamino side chain exhibits rotational flexibility, enabling hydrogen bonding via its hydroxyl group. Quantum mechanical calculations suggest that the acetyl group at the 1-position stabilizes the molecule through resonance effects, enhancing its electrophilicity at the carbonyl carbon.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone involves a multi-step sequence:
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Piperidine Functionalization:
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Step 1: Protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
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Step 2: Introduction of the 2-hydroxyethylamino group via nucleophilic substitution. For example, reacting 4-aminopiperidine with ethylene oxide under basic conditions yields 4-(2-hydroxyethylamino)piperidine.
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Acetylation:
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The free amine of the intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This step is typically conducted in dichloromethane or tetrahydrofuran at 0–25°C.
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Deprotection:
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Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and purification via column chromatography.
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Table 1: Optimization of Reaction Conditions
Parameter | Optimal Condition | Yield (%) |
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Solvent | Dichloromethane | 78 |
Temperature | 0–25°C | 85 |
Catalyst | Triethylamine | 90 |
Purification Method | Silica Gel Chromatography | 95 |
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the piperidine ring. Steric hindrance from the Boc group and careful temperature control mitigate this issue.
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Byproduct Formation: Competing N-acetylation of the hydroxyl group is minimized by using stoichiometric amounts of acetylating agents.
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the presence of the acetyl and amine groups, respectively.
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¹H NMR (400 MHz, CDCl₃): δ 1.45–1.65 (m, 4H, piperidine CH₂), 2.10 (s, 3H, COCH₃), 2.60–2.80 (m, 4H, N-CH₂), 3.40 (t, 2H, CH₂OH), 3.70 (br s, 1H, OH).
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¹³C NMR: δ 21.5 (COCH₃), 45.8 (piperidine C), 59.2 (CH₂OH), 170.1 (C=O).
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (0.5 mg/mL at 25°C). It exhibits stability under acidic conditions (pH 2–6) but undergoes hydrolysis in alkaline environments (pH > 8).
Biological Activity and Mechanism of Action
Receptor Binding Studies
In vitro assays using radioligand displacement techniques demonstrate moderate affinity for sigma-1 receptors (Kᵢ = 120 nM), suggesting potential as a neuroprotective agent . The hydroxyl group facilitates hydrogen bonding with Asp126 in the receptor’s binding pocket, as shown in molecular docking simulations .
Enzyme Inhibition
Preliminary data indicate inhibition of cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 18 μM, likely due to coordination between the compound’s nitrogen atoms and the enzyme’s heme iron . This property could influence drug-drug interactions in therapeutic applications.
Table 2: Pharmacological Profile
Target | Assay Type | Result |
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Sigma-1 Receptor | Radioligand | Kᵢ = 120 nM |
CYP3A4 | Fluorescent | IC₅₀ = 18 μM |
MAO-A | Spectrophotometric | No activity |
Applications in Drug Discovery
Neuropharmacology
The compound’s sigma-1 receptor affinity positions it as a candidate for treating neuropathic pain and depression. In rodent models, analogs of this compound show antinociceptive effects at 10 mg/kg (i.p.) without motor impairment .
Prodrug Development
Structural modifications, such as esterification of the hydroxyl group, enhance blood-brain barrier permeability. For instance, the prodrug 1-[4-(2-acetoxyethylamino)-piperidin-1-yl]-ethanone exhibits 3-fold higher brain concentrations in mice compared to the parent compound.
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